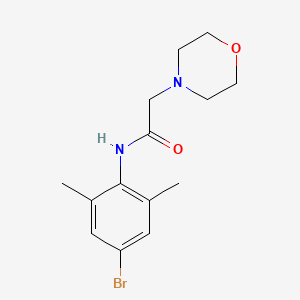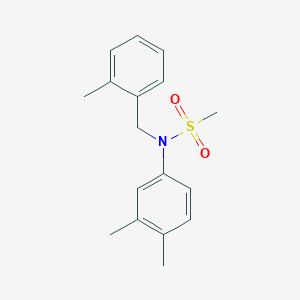![molecular formula C14H19N3O2S B4670777 N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide](/img/structure/B4670777.png)
N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide
Vue d'ensemble
Description
N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide, also known as BTCA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazide derivative that has been synthesized through a series of chemical reactions.
Applications De Recherche Scientifique
N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide has been extensively studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been used in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has also been used in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide involves the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and tumor growth. It also inhibits the activity of acetylcholinesterase (AChE), which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has been found to reduce oxidative stress and improve antioxidant capacity. It has also been found to improve glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide has several advantages for lab experiments. It is readily available and easy to synthesize. It has been found to have low toxicity and high stability. It has also been found to be effective in low concentrations. However, there are some limitations to its use in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide. It has the potential to be used in the development of new drugs and therapies for various diseases. Further studies are needed to determine its effectiveness in treating specific diseases and conditions. It also has potential applications in the field of nanotechnology, as it has been found to have anti-bacterial and anti-fungal properties. Further studies are needed to determine its mechanism of action in these areas. Additionally, further studies are needed to determine its potential side effects and toxicity in humans.
Conclusion:
In conclusion, N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized through a series of chemical reactions and has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been used in the treatment of various diseases and has potential applications in the development of new drugs and therapies. Further studies are needed to determine its effectiveness and potential side effects in humans.
Propriétés
IUPAC Name |
N-[[(4-tert-butylbenzoyl)amino]carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-9(18)15-13(20)17-16-12(19)10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H,16,19)(H2,15,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMBNHCSLOIAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NNC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4670698.png)
![N-({4-[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}sulfonyl)benzamide](/img/structure/B4670704.png)
![4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B4670708.png)

amino]benzamide](/img/structure/B4670721.png)
![3-cyclopropyl-1-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670724.png)

![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4670736.png)

![3,3-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide](/img/structure/B4670756.png)
![2,4-dichloro-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4670764.png)

![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4670783.png)
![2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4670795.png)